molecular formula C21H21BrN2O2S B2596389 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate CAS No. 851126-96-0

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate

Cat. No.: B2596389
CAS No.: 851126-96-0
M. Wt: 445.38
InChI Key: ARBDQDVLCRQKJQ-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a phenylthio group, and a bromobenzoate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions to form the pyrazole ring.

    Introduction of the tert-butyl and methyl groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Attachment of the phenylthio group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol derivative.

    Coupling with 4-bromobenzoic acid: The final step involves the esterification of the pyrazole derivative with 4-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzoate moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The bromine atom in the bromobenzoate group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to interact with various biological targets.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The phenylthio group, for example, can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The bromobenzoate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-bromobenzoate can be compared with other similar compounds, such as:

    1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl benzoate: This compound lacks the bromine atom, which may affect its reactivity and binding properties.

    1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-chlorobenzoate: The chlorine atom in place of the bromine atom may result in different reactivity and biological activity.

    1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-fluorobenzoate: The fluorine atom may enhance the compound’s stability and binding affinity due to its electronegativity and small size.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c1-14-18(27-17-8-6-5-7-9-17)19(24(23-14)21(2,3)4)26-20(25)15-10-12-16(22)13-11-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBDQDVLCRQKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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